molecular formula C7H6N2O3 B184338 2-Nitrobenzamide CAS No. 610-15-1

2-Nitrobenzamide

Cat. No. B184338
CAS RN: 610-15-1
M. Wt: 166.13 g/mol
InChI Key: KLGQWSOYKYFBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05958944

Procedure details

N,N'-dibenzyloxycarbonyl-S-methylisothiourea (215 mg) was added to a mixture of (R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate (224 mg), triethylamine (0.25 ml) and methanol (5 ml) at room temperature, and the mixture was stirred at room temperature for 14 hours and at 40° C. for 7.5 hours. After the reaction, the reaction mixture was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give 166 mg of (R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-(2',3'-dibenzyloxycarbonyl)guanidinoethyl))-2-nitrobenzamide as a pale-yellow oil.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
(R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(NC(=NC(OCC1C=CC=CC=1)=O)SC)=O)C1C=CC=CC=1.O.Br.Br.N1C2=NC=CC([NH:38][C:39](=[O:52])[C:40]3[CH:45]=[CH:44][C:43]([C@H](N)C)=[CH:42][C:41]=3[N+:49]([O-:51])=[O:50])=C2C=N1.C(N(CC)CC)C>CO>[N+:49]([C:41]1[CH:42]=[CH:43][CH:44]=[CH:45][C:40]=1[C:39]([NH2:38])=[O:52])([O-:51])=[O:50] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(SC)=NC(=O)OCC1=CC=CC=C1
Name
(R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate
Quantity
224 mg
Type
reactant
Smiles
O.Br.Br.N1N=CC=2C1=NC=CC2NC(C2=C(C=C(C=C2)[C@@H](C)N)[N+](=O)[O-])=O
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours and at 40° C. for 7.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.